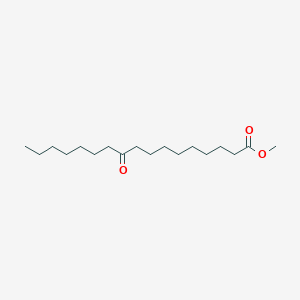![molecular formula C8H7N2+ B14745196 Pyrido[1,2-a]pyrimidin-5-ium CAS No. 255-82-3](/img/structure/B14745196.png)
Pyrido[1,2-a]pyrimidin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[1,2-a]pyrimidin-5-ium is a nitrogen-containing heterocyclic compound that belongs to the class of pyridopyrimidines. . This compound, in particular, has garnered attention due to its unique structural features and promising biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[1,2-a]pyrimidin-5-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the CuI-catalyzed synthesis, which involves the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a copper catalyst . This method provides a straightforward and efficient route to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of environmentally benign solvents and catalysts is emphasized to ensure sustainable and eco-friendly production .
Chemical Reactions Analysis
Types of Reactions: Pyrido[1,2-a]pyrimidin-5-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted this compound compounds .
Scientific Research Applications
Pyrido[1,2-a]pyrimidin-5-ium has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and advanced materials.
Mechanism of Action
The mechanism of action of pyrido[1,2-a]pyrimidin-5-ium involves its interaction with specific molecular targets and pathways. For instance, certain derivatives act as inhibitors of cyclic AMP phosphodiesterase and antagonists of adenosine receptors . These interactions lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-5-ium can be compared with other similar compounds such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines. While all these compounds share a common pyridopyrimidine core, this compound is unique due to its specific structural arrangement and the resulting biological activities . Similar compounds include:
- Pyrido[2,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
These compounds also exhibit diverse biological activities, but the specific properties and applications of this compound make it a compound of particular interest in various fields of research.
Properties
CAS No. |
255-82-3 |
|---|---|
Molecular Formula |
C8H7N2+ |
Molecular Weight |
131.15 g/mol |
IUPAC Name |
pyrido[1,2-a]pyrimidin-5-ium |
InChI |
InChI=1S/C8H7N2/c1-2-6-10-7-3-5-9-8(10)4-1/h1-7H/q+1 |
InChI Key |
IVTFWANDUTYGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+]2C=CC=NC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


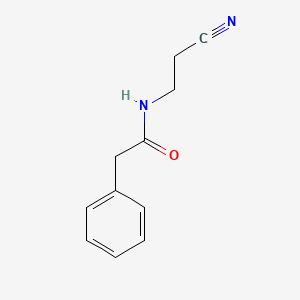



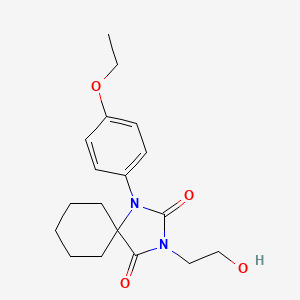
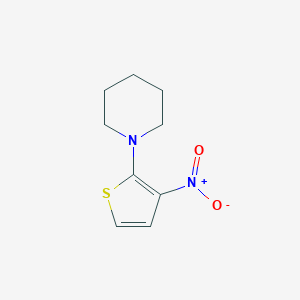

![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
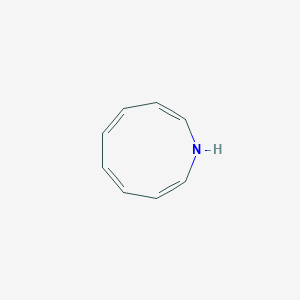
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)
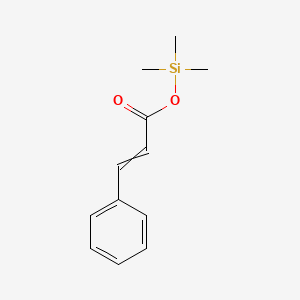
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)

